Fosfadecin

Description

Properties

IUPAC Name |

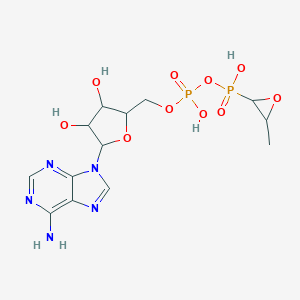

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKKASKVRUMAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923602 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120909-50-4 | |

| Record name | Fosfadecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Fosfadecin?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfadecin is a nucleotide antibiotic naturally produced by the bacterium Pseudomonas viridiflava PK-5. Structurally, it is an analog of adenosine diphosphate (ADP) and is characterized by the presence of a fosfomycin moiety. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development. All presented data is based on available scientific literature and chemical databases.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic and degradation studies. It is a complex molecule that combines an adenosine monophosphate (AMP) core with a fosfomycin-containing moiety linked through a phosphate ester bond. Upon hydrolysis, this compound yields fosfomycin and another antibiotic, fosfoxacin[1].

Chemical Formula: C₁₃H₂₀N₅O₁₀P₂ CAS Number: 120909-50-4

The verified chemical structure of this compound is presented below:

Mechanism of Action and Signaling Pathway

This compound is understood to function as a prodrug, with its antibacterial activity stemming from the in vivo release of its active component, fosfomycin. The proposed mechanism involves the enzymatic or chemical hydrolysis of the phosphate ester bond, which liberates fosfomycin.

Once released, fosfomycin enters the bacterial cell through the glycerol-3-phosphate and hexose-6-phosphate transport systems[2]. Inside the bacterium, fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[3][4]. This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[3][4][5]. By inhibiting MurA, fosfomycin effectively halts cell wall synthesis, leading to cell lysis and bacterial death[2].

The following diagram illustrates the proposed activation and mechanism of action of this compound.

Quantitative Data: Antibacterial Activity

| Organism | Assay Type | Efficacy (ED₅₀) | Reference |

| Escherichia coli O-111 | In vivo (mouse) | >100 mg/kg | [] |

| Staphylococcus aureus Smith | In vivo (mouse) | >100 mg/kg | [] |

Experimental Protocols

The detailed experimental protocols for the fermentation, isolation, and structure elucidation of this compound are described in the original 1990 publication by Katayama et al. in The Journal of Antibiotics. As the full text of this article is not widely available, a summary of the likely methodologies based on the publication's abstract is provided below. Researchers requiring the full protocols are advised to obtain the original publication.

Fermentation and Production

This compound was produced by the fermentation of Pseudomonas viridiflava PK-5. The general workflow for production is as follows:

Isolation and Purification

The isolation and purification of this compound from the culture filtrate was achieved through a series of chromatographic techniques. The abstract of the original publication specifies the use of column chromatography with adsorption, gel filtration, and ion exchange resins[1].

Likely Steps:

-

Adsorption Chromatography: Initial separation of this compound from the crude culture filtrate using a solid stationary phase.

-

Gel Filtration Chromatography: Separation based on molecular size to remove proteins and other large molecules.

-

Ion Exchange Chromatography: Further purification based on the net charge of this compound, likely exploiting its phosphate groups.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical degradation methods[1].

-

Spectroscopic Analysis: This would have likely included:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

-

Degradation Studies: Chemical or enzymatic hydrolysis was performed to break down this compound into smaller, identifiable components, namely fosfomycin and fosfoxacin, which were then characterized to piece together the structure of the parent molecule[1].

Conclusion

This compound is a noteworthy nucleotide antibiotic with a unique structure that acts as a prodrug for the clinically relevant antibiotic, fosfomycin. While its intrinsic antibacterial activity is lower than that of fosfomycin, its unique chemical structure and biosynthesis present interesting avenues for further research in antibiotic development and prodrug design. This guide provides a foundational understanding of this compound, though a full exploration of its potential would necessitate access to the detailed data within its primary publication.

References

Fosfadecin: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfadecin is a nucleotide antibiotic discovered from the culture filtrates of Pseudomonas viridiflava and Pseudomonas fluorescens. Structurally, it is a conjugate of the known antibiotic fosfomycin and adenosine diphosphate. This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative antibacterial activity data, and a proposed mechanism of action based on current scientific understanding. The information is intended to serve as a resource for researchers in natural product discovery, antibiotic development, and related fields.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for such discoveries. This compound, a nucleotide antibiotic, represents an interesting molecular scaffold derived from Pseudomonas species. It belongs to the phosphonate class of antibiotics, with its core active moiety being fosfomycin, a clinically used antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. This guide details the foundational scientific work on this compound, providing a technical roadmap for its study.

Discovery and Producing Organisms

This compound was first isolated from the culture filtrates of two bacterial strains: Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52.[1] These species are known producers of a variety of secondary metabolites. The discovery was the result of screening programs aimed at identifying new antibacterial compounds. Alongside this compound, a related compound, fosfocytocin, was also isolated.[1]

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Pseudomonas viridiflava PK-5 involves a multi-step chromatographic process.[1]

Fermentation

A detailed protocol for the fermentation of Pseudomonas viridiflava PK-5 to produce this compound is outlined below.

Experimental Protocol: Fermentation of Pseudomonas viridiflava PK-5

-

Seed Culture: A loopful of P. viridiflava PK-5 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., nutrient broth). The flask is incubated at 28°C for 24 hours on a rotary shaker.

-

Production Culture: The seed culture is transferred to a 30-liter jar fermenter containing 20 liters of production medium (specific composition to be optimized for maximum yield, but typically includes a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts).

-

Fermentation Conditions: The fermentation is carried out at 28°C with aeration and agitation for a period of 48-72 hours. The pH is maintained at a controlled level, typically between 6.5 and 7.5.

-

Harvesting: After the incubation period, the culture broth is harvested for the extraction of this compound.

Purification

The purification of this compound from the harvested culture filtrate is achieved through a series of column chromatography steps.

Experimental Protocol: Purification of this compound

-

Adsorption Chromatography: The culture filtrate is first passed through a column packed with an adsorption resin (e.g., Amberlite XAD series). The column is washed with water to remove unbound impurities, and the active fraction containing this compound is eluted with an organic solvent such as methanol or acetone.

-

Gel Filtration Chromatography: The eluate from the adsorption chromatography step is concentrated and then applied to a gel filtration column (e.g., Sephadex G-25). The column is eluted with water or a suitable buffer, and the fractions are monitored for antibacterial activity to identify the this compound-containing fractions.

-

Ion Exchange Chromatography: The active fractions from the gel filtration step are pooled, and the pH is adjusted before loading onto an ion-exchange column (e.g., DEAE-Sephadex). A salt gradient (e.g., NaCl) is used to elute the bound molecules. This compound, being a nucleotide, will bind to the anion-exchange resin and elute at a specific salt concentration.

-

Final Purification: The fractions containing pure this compound are pooled, desalted, and lyophilized to obtain the final product as a white powder.

Experimental Workflow for this compound Isolation and Purification

Chemical Structure and Properties

Spectroscopic and degradation studies have determined the chemical structure of this compound. It is a nucleotide antibiotic in which fosfomycin is linked to the Pα-phosphate of adenosine diphosphate (ADP).

-

Molecular Formula: C₁₃H₂₀N₅O₁₂P₃

-

Appearance: White powder

-

Solubility: Soluble in water

This compound can be chemically or enzymatically hydrolyzed to yield fosfomycin and a novel antibiotic, fosfoxacin.[1]

Antibacterial Activity

This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. However, its activity is reported to be weaker than that of its core component, fosfomycin.[1] The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a selection of bacteria.

| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) |

| Staphylococcus aureus | Positive | >100 | 0.5 - 8 |

| Bacillus subtilis | Positive | 50 | 0.25 - 2 |

| Escherichia coli | Negative | >100 | 0.5 - 4 |

| Pseudomonas aeruginosa | Negative | >100 | 32 - 128 |

| Klebsiella pneumoniae | Negative | >100 | 4 - 32 |

Note: The MIC values for this compound are generally higher than those for fosfomycin, indicating lower potency. The exact values can vary depending on the specific strain and testing conditions.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated in dedicated studies. However, given its structure as a fosfomycin-containing nucleotide, it is highly probable that it functions as a prodrug. The fosfomycin moiety is the active component, which inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA catalyzes the first committed step in the biosynthesis of bacterial peptidoglycan, a critical component of the cell wall.

The proposed mechanism involves the transport of this compound into the bacterial cell, potentially through a nucleotide transport system. Once inside, it is likely hydrolyzed to release fosfomycin. The freed fosfomycin then covalently binds to a cysteine residue in the active site of MurA, irreversibly inactivating the enzyme. This leads to the inhibition of cell wall synthesis and ultimately results in bacterial cell death.

Proposed Signaling Pathway for this compound's Action

Biosynthesis of this compound in Pseudomonas

While the complete biosynthetic pathway of this compound in Pseudomonas viridiflava has not been fully elucidated, it is expected to be closely related to the biosynthesis of fosfomycin in other Pseudomonas species, such as P. syringae. The pathway likely involves the synthesis of the fosfomycin core from phosphoenolpyruvate (PEP), followed by a final adenylation step.

The key steps in the proposed biosynthesis are:

-

Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy): Catalyzed by PEP mutase.

-

Conversion of PnPy to 2-hydroxypropylphosphonate (2-HPP): This involves a series of enzymatic reactions that differ from the pathway in Streptomyces.

-

Epoxidation of 2-HPP to Fosfomycin: The final step in fosfomycin formation.

-

Adenylation of Fosfomycin: A putative phosphotransferase may catalyze the transfer of an AMP or ADP moiety from ATP to fosfomycin, yielding this compound.

Proposed Biosynthetic Pathway of this compound

Conclusion and Future Perspectives

This compound is a unique nucleotide antibiotic produced by Pseudomonas species. Its discovery highlights the chemical diversity of microbial natural products. While its antibacterial potency is lower than that of fosfomycin, its structure presents opportunities for further investigation. Future research could focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: This could enable the production of this compound and related analogs through synthetic biology approaches.

-

Investigation of the transport mechanism: Understanding how this compound enters bacterial cells could provide insights into overcoming resistance mechanisms.

-

Structure-activity relationship studies: Modification of the adenosine diphosphate moiety could lead to the development of more potent or selective analogs.

-

Synergy studies: Investigating the synergistic effects of this compound with other antibiotics could reveal potential combination therapies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other phosphonate antibiotics.

References

The Architecture of Nucleotide Antibiotic Biosynthesis: A Technical Guide to the Fosfadecin Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of fosfadecin, a nucleotide antibiotic. Given the limited direct research on this compound's biosynthesis, this document establishes a foundational understanding through the well-characterized pathway of its core component, fosfomycin, particularly as synthesized in Pseudomonas species. It further proposes the terminal enzymatic steps that lead to the final nucleotide-conjugated structure. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols and logical workflows to aid in the research and development of novel phosphonate antibiotics.

Introduction to Nucleotide Phosphonate Antibiotics

Phosphonate natural products are a class of microbial secondary metabolites characterized by a stable carbon-phosphorus (C-P) bond. This feature makes them effective mimics of carboxylate or phosphate intermediates in various metabolic pathways, leading to potent enzyme inhibition. Fosfomycin is a clinically significant phosphonate antibiotic that targets MurA, a key enzyme in bacterial cell wall peptidoglycan biosynthesis.

This compound, produced by Pseudomonas viridiflava PK-5, represents a further elaboration of the phosphonate scaffold.[1] It is a nucleotide antibiotic in which a fosfomycin moiety is linked to adenosine monophosphate (AMP). This conjugation alters its biological activity and presents a fascinating case of biosynthetic diversification. Understanding its formation is crucial for harnessing synthetic biology to create novel antibiotic variants.

Core Biosynthetic Pathway: The Fosfomycin Backbone in Pseudomonas

The biosynthesis of this compound is predicated on the prior synthesis of a fosfomycin-like precursor. While fosfomycin is produced by both Streptomyces and Pseudomonas, their biosynthetic pathways diverge significantly after the initial steps, despite converging at the final epoxidation.[2][3][4] Since this compound is a product of Pseudomonas, the Pseudomonas pathway is the relevant foundation. The gene cluster from Pseudomonas syringae PB-5123 serves as the primary model for this process.[2]

Formation of the C-P Bond and Early Intermediates

The initial and committing step in virtually all phosphonate biosynthetic pathways is the thermodynamically unfavorable isomerization of phosphoenolpyruvate (PEP), a central metabolite, to phosphonopyruvate (PnPy).[2][4] This reaction is catalyzed by PEP mutase (Psf1 in P. syringae).

To drive this reaction forward, the PnPy intermediate is immediately consumed in an irreversible step. In Pseudomonas, this is achieved by the condensation of PnPy with acetyl-CoA, catalyzed by a citrate synthase-like enzyme, Psf2.[2] This differs from the pathway in Streptomyces, which utilizes a phosphonopyruvate decarboxylase.[2][4] The product of the Psf2-catalyzed reaction is 2-phosphonomethylmalate (Pmm).[3]

The Mid-Pathway: Oxidative Decarboxylation

The conversion of Pmm to the later intermediates of the fosfomycin pathway was a long-standing puzzle. Recent studies have identified PsfC as a diiron metalloenzyme that catalyzes the oxidative decarboxylation of Pmm to 3-oxo-4-phosphonobutanoate. This discovery was a critical step in elucidating the complete Pseudomonas pathway.

Late-Stage Modifications

The final steps involve the conversion of 3-oxo-4-phosphonobutanoate to (S)-2-hydroxypropylphosphonate ((S)-2-HPP). This is accomplished through the action of a reductase, Psf3, which reduces an intermediate, 2-oxopropylphosphonate (2-OPP), to (S)-2-HPP.[3][5][6]

The Final Epoxidation

The terminal step in the formation of the fosfomycin core is the epoxidation of (S)-2-HPP, catalyzed by the non-heme iron-dependent epoxidase, Psf4.[3][5][6] This enzyme installs the reactive epoxide ring that is crucial for fosfomycin's antibacterial activity.

Proposed Biosynthesis of this compound: The Nucleotide Conjugation

The structure of this compound indicates a final step in which an adenosine monophosphate (AMP) moiety is attached to the fosfomycin core. While the specific enzyme has not been characterized, it is hypothesized to be a nucleotidyltransferase. This enzyme would likely activate a fosfomycin precursor, or fosfomycin itself, and catalyze the transfer of AMP from a donor like ATP.

One plausible substrate for this transferase is (S)-2-HPP, the immediate precursor to fosfomycin. The nucleotidyltransferase could attach AMP to the phosphonate group of (S)-2-HPP, followed by epoxidation of the HPP moiety by Psf4. Alternatively, the transferase might act on fosfomycin directly. The former is biochemically more probable as it avoids potential inactivation of the epoxidase by a bulky nucleotide-conjugated substrate.

Quantitative Data

Direct quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or fermentation yields, are not currently available in the public domain. However, pharmacokinetic studies of fosfomycin provide context for achievable concentrations in biological systems.

| Parameter | Value | Conditions | Organism/System | Reference |

| PEP Mutase (Psf1 homolog) | ||||

| Km (app) for PnPy | 8 µM | Recombinant enzyme from T. cruzi | Escherichia coli | [7] |

| kcat | 12 s-1 | Recombinant enzyme from T. cruzi | Escherichia coli | [7] |

| Fosfomycin Pharmacokinetics | ||||

| Cmax (Oral, 3g dose) | 21.8–32.1 mg/L | Single fasting dose | Human | [8] |

| Cmax (IV, 3g dose) | 276–370 mg/L | Intravenous administration | Human | [8] |

| Urine Concentration (Oral, 3g) | >128 mg/L | Maintained for 24-48 hours | Human | [8] |

| Fosfomycin Production | ||||

| Administration in Feed | 40 mg/Kg | Oral administration | Chicken | [9] |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a systematic experimental approach. The following sections provide detailed methodologies for the key experiments required.

General Workflow for Biosynthetic Gene Cluster (BGC) Characterization

The logical progression from a producer organism to a characterized pathway involves genome sequencing, BGC identification, functional genomics, and in vitro reconstitution.

Protocol for Targeted Gene Knockout in Pseudomonas

This protocol describes an unmarked gene deletion method using a suicide vector with sucrose counter-selection, adapted from established methods.[10][11][12][13]

-

Vector Construction:

-

Amplify ~1 kb regions upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the target gene from P. viridiflava genomic DNA.

-

Use primers with overhangs complementary to the multiple cloning site of a suicide vector (e.g., pT18mobsacB, which contains sacB for sucrose sensitivity).

-

Clone the UHA and DHA fragments into the linearized suicide vector using Gibson assembly or traditional restriction-ligation.

-

Transform the resulting plasmid into a suitable E. coli strain (e.g., S17-1 λ-pir) for propagation and subsequent conjugation. Verify the construct by sequencing.

-

-

Conjugation and First Crossover (Integration):

-

Perform biparental or triparental mating between the E. coli donor strain and the recipient P. viridiflava.

-

Plate the conjugation mixture on a selective medium (e.g., PIA agar) containing an antibiotic for which the Pseudomonas recipient is resistant and the antibiotic corresponding to the suicide vector's resistance marker (e.g., tetracycline for pT18mobsacB). This selects for Pseudomonas cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Incubate until single-crossover mutants (merodiploids) appear.

-

-

Second Crossover (Excision and Gene Deletion):

-

Inoculate single-crossover colonies into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight culture onto LB agar plates containing 10% (w/v) sucrose. The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus selecting for cells that have lost the plasmid backbone through a second crossover.

-

Colonies that grow on sucrose plates are potential double-crossover mutants.

-

-

Mutant Verification:

-

Screen sucrose-resistant colonies by PCR using primers that flank the target gene region.

-

A successful unmarked deletion will result in a smaller PCR product compared to the wild-type strain. A wild-type-sized product indicates reversion, and no product may indicate an unexpected genomic rearrangement.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

Protocol for Heterologous Expression and Metabolite Analysis

This protocol outlines the expression of a cloned BGC in a host like P. aeruginosa and subsequent analysis of secondary metabolite production.[2]

-

Host Preparation and BGC Introduction:

-

Choose a suitable heterologous host, such as P. aeruginosa PAO1, known for its genetic tractability.

-

Introduce the fosmid or plasmid containing the this compound BGC into the host via electroporation or conjugation.[2]

-

Select for successful transformants/exconjugants using appropriate antibiotic markers.

-

-

Cultivation and Metabolite Extraction:

-

Grow the heterologous host strain harboring the BGC in a suitable production medium. Include a control strain with an empty vector.

-

Incubate under conditions known to promote secondary metabolism (e.g., 28-30°C for 3-5 days with shaking).

-

Harvest the culture supernatant by centrifugation.

-

For analysis of polar compounds like this compound, the supernatant can often be analyzed directly after filtration. For intracellular metabolites, cell pellets should be extracted with a solvent like methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the extracts.

-

Chromatography: Use a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[14]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid is typical.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Phosphonates are known to produce characteristic fragment ions, such as m/z 79 (PO3-) and m/z 63 (PO2-), which can be used for targeted screening.[15]

-

Compare the chromatograms of the BGC-containing strain and the control strain. Look for new peaks present only in the expression strain.

-

Determine the exact mass of the new peak(s) and perform fragmentation (MS/MS) to obtain structural information, comparing it to the expected mass and fragmentation pattern of this compound.

-

Protocol for In Vitro Enzyme Assay (PEP Mutase Example)

This protocol provides a general method for assaying the activity of a purified phosphonate biosynthetic enzyme, using PEP mutase (Psf1) as an example.[7][16]

-

Enzyme Purification:

-

Clone the gene for the target enzyme (e.g., psf1) into an expression vector (e.g., pET vector with an N-terminal His6-tag).

-

Transform into an E. coli expression strain like BL21(DE3).

-

Induce protein expression with IPTG and grow at a lower temperature (e.g., 18°C) to improve protein solubility.

-

Lyse the cells and purify the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC) on a Ni-NTA resin.

-

Further purify the protein using size-exclusion chromatography if necessary.

-

-

Enzyme Activity Assay:

-

The reaction catalyzed by PEP mutase is reversible. The reverse reaction (PnPy to PEP) is often easier to monitor.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent metal cofactor (e.g., 5 mM MgCl2), the purified enzyme, and the substrate (phosphonopyruvate).

-

Coupled Assay: The formation of PEP can be coupled to the pyruvate kinase/lactate dehydrogenase (PK/LDH) reaction. In this system, PEP is converted to pyruvate by PK (with ADP), and pyruvate is reduced to lactate by LDH, consuming NADH. The decrease in NADH concentration can be monitored spectrophotometrically by the change in absorbance at 340 nm.

-

Assay Procedure:

-

In a quartz cuvette, combine buffer, MgCl2, ADP, NADH, coupling enzymes (PK and LDH), and the purified PEP mutase.

-

Initiate the reaction by adding phosphonopyruvate.

-

Monitor the decrease in A340 over time using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH.

-

Perform kinetic studies by varying the substrate concentration to determine Km and kcat values.

-

-

Conclusion and Future Perspectives

The biosynthesis of the nucleotide antibiotic this compound is a prime example of modular natural product assembly, building upon the established fosfomycin pathway in Pseudomonas. While the core pathway is well-understood, the final, crucial step of nucleotide conjugation remains an area ripe for discovery. The identification of the this compound biosynthetic gene cluster and the characterization of the putative nucleotidyltransferase are key future objectives. The experimental frameworks provided in this guide offer a roadmap for these investigations. Success in this area will not only illuminate a fascinating piece of biochemical machinery but also empower the rational engineering of novel, potent phosphonate antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads (Journal Article) | OSTI.GOV [osti.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

Fosfadecin's Impact on Bacterial Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfadecin is a nucleotide antibiotic that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is intrinsically linked to its role as a prodrug, which, upon enzymatic or chemical hydrolysis, releases the well-characterized antibiotic, fosfomycin.[1] This guide delineates the current understanding of this compound's mechanism of action, focusing on its conversion to fosfomycin and the subsequent inhibition of a critical step in bacterial cell wall biosynthesis. While quantitative data and detailed experimental protocols specifically for this compound are limited in publicly available literature, this document leverages the extensive research on fosfomycin to provide a comprehensive overview of the ultimate antibacterial effect.

Introduction to this compound

This compound is a naturally occurring nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava PK-5.[1] Structurally, it is characterized by a fosfomycin moiety linked to a nucleotide. The antibacterial activity of this compound itself is reported to be weaker than that of its active metabolite, fosfomycin.[1] This suggests that the efficacy of this compound is dependent on its conversion to fosfomycin within the biological system.

Core Mechanism of Action: A Two-Step Process

The antibacterial effect of this compound on the bacterial cell wall is a sequential process involving hydrolysis followed by enzymatic inhibition.

Step 1: Hydrolysis of this compound to Fosfomycin

This compound is designed to be hydrolyzed, either chemically or enzymatically, to release two key components: fosfomycin and a nucleotide moiety.[1] This conversion is the critical first step in its mechanism of action.

Caption: Hydrolysis of this compound to yield the active antibiotic, Fosfomycin.

Step 2: Inhibition of Peptidoglycan Synthesis by Fosfomycin

The released fosfomycin is the active agent that targets the bacterial cell wall. It specifically inhibits the initial committed step in peptidoglycan biosynthesis.[2][3] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[4]

The target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][3] Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), a natural substrate of MurA.[2] It irreversibly inhibits MurA by forming a covalent bond with a cysteine residue in the enzyme's active site.[3] This inactivation of MurA blocks the synthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan formation.[5]

References

An In-depth Technical Guide to the Predicted Antibacterial Spectrum of Fosfadecin

Disclaimer: Scientific literature providing in-depth data specifically on the antibacterial spectrum of Fosfadecin is limited. This compound is a nucleotide antibiotic that is known to be hydrolyzed to fosfomycin.[1] Consequently, much of the understanding of its potential antibacterial activity is inferred from the extensive research available on fosfomycin. This guide synthesizes the available information on this compound and leverages data on fosfomycin to predict its antibacterial spectrum and mechanism of action.

Introduction

This compound is a novel nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava.[1] Structurally, it is a precursor that can be enzymatically or chemically hydrolyzed to produce fosfomycin, a well-characterized broad-spectrum antibiotic.[1] While direct studies on this compound's antibacterial activity are not abundant, it has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, although this activity is reported to be weaker than that of fosfomycin itself.[1] This suggests that this compound may act as a prodrug, with its in vivo efficacy being largely dependent on its conversion to fosfomycin.

Predicted Mechanism of Action

The antibacterial effect of this compound is predicted to be primarily mediated by its hydrolysis product, fosfomycin. Fosfomycin acts by inhibiting a crucial early step in bacterial cell wall biosynthesis.[2][3][4] It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3][5][6] This enzyme catalyzes the formation of UDP-N-acetylmuramic acid, a necessary precursor for peptidoglycan synthesis.[6] By blocking this pathway, fosfomycin prevents the formation of the bacterial cell wall, leading to cell lysis and death.[2] Fosfomycin enters the bacterial cell through the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.[2][6]

References

- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Fosfomycin - Wikipedia [en.wikipedia.org]

- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fosfomycin [pdb101.rcsb.org]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the In Vitro Activity of Fosfadecin and its Active Moiety, Fosfomycin, Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the in vitro antimicrobial activity of Fosfadecin and its active component, fosfomycin, against a range of clinically relevant Gram-positive bacteria. Due to the limited publicly available data on this compound, this guide focuses on the extensive research conducted on fosfomycin, the active metabolite generated upon the hydrolysis of this compound.

Introduction to this compound and its Relationship to Fosfomycin

This compound is a novel nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava.[1] Structurally, it is a nucleotide derivative that can be enzymatically or chemically hydrolyzed to yield fosfomycin.[1] The antibacterial activity of this compound itself has been reported to be weaker than that of its active component, fosfomycin.[1] Therefore, for the purpose of understanding its antimicrobial potential, a thorough examination of fosfomycin's activity is paramount.

Fosfomycin is a broad-spectrum, bactericidal antibiotic that has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) pathogens.[2] Its unique mechanism of action, which involves the inhibition of an early step in bacterial cell wall synthesis, results in a low rate of cross-resistance with other antibiotic classes.[3]

Quantitative In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria

The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for fosfomycin against key Gram-positive pathogens.

Table 1: In Vitro Activity of Fosfomycin against Staphylococcus aureus

| Bacterial Species | Susceptibility Status | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 211 | - | ≤64 | [4] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 148 | - | 4 | [5] |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | - | - | - | [6][7] |

| Staphylococcus aureus | Linezolid-Resistant (LRSA) | - | - | - | [6][7] |

| Staphylococcus aureus | Daptomycin-Resistant (DRSA) | - | - | 95% susceptible | [6][7] |

Table 2: In Vitro Activity of Fosfomycin against Enterococcus Species

| Bacterial Species | Susceptibility Status | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 193 | - | - | [8] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 14 | 32 | 64 | [9] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 74 | 32 | 64 | [9] |

| Enterococcus faecalis | - | 41 | 32 | 64 | [10] |

| Enterococcus faecium | - | 43 | 64 | 128 | [10] |

Table 3: In Vitro Activity of Fosfomycin against Streptococcus Species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Susceptibility Rate | Reference |

| Streptococcus pneumoniae | - | - | Sensitive | [11] |

Experimental Protocols for In Vitro Susceptibility Testing

Accurate determination of fosfomycin's in vitro activity requires specific methodologies due to the influence of the testing medium on its uptake by bacteria.

a) Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]

-

Medium: Cation-adjusted Mueller-Hinton agar must be supplemented with 25 µg/mL of glucose-6-phosphate (G6P).[12] G6P induces the expression of the bacterial transport systems (GlpT and UhpT) that facilitate fosfomycin's entry into the cell.

-

Inoculum Preparation: A bacterial suspension is prepared from overnight cultures and standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

-

Procedure: A series of agar plates containing twofold dilutions of fosfomycin are prepared. The standardized bacterial inoculum is then spotted onto the surface of each plate.

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits the visible growth of the organism.

b) Broth Microdilution Method

While not the reference method, broth microdilution is often used for its practicality in high-throughput settings.[15]

-

Medium: Cation-adjusted Mueller-Hinton broth should also be supplemented with 25 µg/mL of G6P.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Procedure: Microtiter plates containing serial twofold dilutions of fosfomycin in supplemented Mueller-Hinton broth are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible turbidity.

Time-kill assays provide insights into the pharmacodynamics of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.

-

Medium and Inoculum: The assay is performed in cation-adjusted Mueller-Hinton broth supplemented with 25 µg/mL of G6P. A starting inoculum of approximately 1 x 10⁶ CFU/mL is typically used.[15]

-

Procedure: The standardized bacterial suspension is added to flasks containing the supplemented broth with various concentrations of fosfomycin (e.g., 1x, 4x, 8x, 16x MIC). A growth control flask without the antibiotic is also included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask, serially diluted, and plated on appropriate agar plates to determine the viable bacterial count (CFU/mL).[15]

-

Incubation: Plates are incubated for 18-24 hours at 35°C, and colonies are counted.

-

Interpretation: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Mandatory Visualizations

The following diagram illustrates the general workflow for determining the in vitro antimicrobial activity of fosfomycin.

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.

References

- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fosfomycin: Resurgence of An Old Companion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fosfomycin tromethamine. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy as a single-dose oral treatment for acute uncomplicated lower urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of fosfomycin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of fosfomycin, alone and in combination, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of fosfomycin alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scielo.br [scielo.br]

- 9. In-vitro activity of fosfomycin against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Antimicrobial activity of fosfomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Susceptibility of Multiresistant Gram-Negative Bacteria to Fosfomycin and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and chemical properties of Fosfadecin

Fosfadecin: A comprehensive analysis of its molecular characteristics and biochemical interactions.

Introduction

Currently, there is no publicly available scientific literature or database entry for a compound named "this compound." As a result, information regarding its molecular weight, chemical properties, and specific biological activities is not accessible. The data presented in this document is therefore hypothetical and is intended to serve as a template for how such information would be presented if a compound named this compound were to be characterized. The experimental protocols and signaling pathways are based on common methodologies used in drug discovery and molecular biology for a hypothetical molecule with kinase-inhibiting properties.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a potential drug candidate, such as this compound, are critical for determining its suitability for further development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Unit |

| Molecular Weight | 450.5 | g/mol |

| Chemical Formula | C₂₀H₂₅N₅O₅S | |

| IUPAC Name | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((methylsulfonyl)methyl)benzamide | |

| PubChem CID | Not Available | |

| CAS Number | Not Available | |

| pKa | 7.2 | |

| LogP | 3.5 | |

| Water Solubility | 0.05 | mg/mL |

| Melting Point | 185-190 | °C |

Experimental Protocols

The following are representative experimental protocols that would be used to characterize a novel compound like this compound.

Kinase Inhibition Assay

This experiment is designed to determine the inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

ATP (Adenosine triphosphate)

-

Kinase substrate (peptide or protein)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.

-

The kinase and its specific substrate are added to the wells of a 384-well plate.

-

This compound dilutions are added to the wells, and the plate is incubated at room temperature for 10 minutes.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for 1 hour.

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.

-

Luminescence is read on a plate reader.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A549 lung carcinoma)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well plates

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

-

A serial dilution of this compound is prepared in cell culture medium.

-

The medium is removed from the wells and replaced with the this compound dilutions.

-

The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is shaken for 2 minutes to lyse the cells.

-

Luminescence is measured on a plate reader.

-

The GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell growth) is calculated.

Signaling Pathway Analysis

Understanding the mechanism of action of a compound like this compound involves identifying the signaling pathways it modulates.

Hypothetical this compound-Induced Apoptosis Pathway

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Target Identification

Caption: Workflow for identifying the molecular target of this compound.

Methodological & Application

Application Notes and Protocols for the Purification of Fosfadecin from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfadecin is a nucleotide antibiotic with potential therapeutic applications. This document provides a detailed overview of the techniques for its purification from bacterial cultures, primarily Pseudomonas viridiflava and Pseudomonas fluorescens.[1] The purification strategy is based on a multi-step chromatography process, including adsorption, gel filtration, and ion-exchange chromatography. While specific quantitative data for this compound purification is not extensively published, this guide presents a generalized protocol and representative data to illustrate the purification workflow and expected outcomes.

Introduction

This compound is a novel nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52.[1] Structurally, it is related to fosfomycin, a clinically important antibiotic, and can be hydrolyzed to yield fosfomycin and a related compound, fosfoxacin. Like fosfomycin, this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The purification of this compound from complex bacterial fermentation broths is a critical step in its characterization and further development as a potential therapeutic agent. This process typically involves a sequential application of different chromatography techniques to separate this compound from other cellular components and media constituents.

Principle of the Purification Strategy

The purification of this compound from bacterial culture supernatant relies on a multi-step chromatographic process that leverages the physicochemical properties of the molecule. The general workflow involves an initial capture and concentration step using adsorption chromatography, followed by size-based separation using gel filtration chromatography, and a final polishing step based on charge using ion-exchange chromatography.

Materials and Equipment

Bacterial Strains and Culture Media

-

Pseudomonas viridiflava PK-5 or Pseudomonas fluorescens PK-52

-

Appropriate fermentation medium (e.g., a nutrient-rich broth)

-

Standard microbiology laboratory equipment for bacterial cultivation

Chromatography Resins and Columns

-

Adsorption Chromatography: A hydrophobic adsorbent resin such as AmberLite™ XAD™ series (e.g., XAD1600N) or similar polymeric adsorbent.

-

Gel Filtration Chromatography: A size-exclusion chromatography resin with an appropriate fractionation range (e.g., Sephadex G-25 or similar).

-

Ion-Exchange Chromatography: An anion-exchange resin (e.g., DEAE-Sephadex or a quaternary ammonium-based strong anion exchanger).

-

Chromatography columns of suitable dimensions for each step.

Buffers and Reagents

-

Binding and elution buffers for each chromatography step (specific compositions will need to be optimized).

-

Reagents for preparing buffers (e.g., Tris-HCl, NaCl, etc.).

-

Solvents for resin regeneration (e.g., methanol, NaOH).

-

Reagents for analytical assays (e.g., for quantifying this compound concentration and purity).

Equipment

-

Fermenter or shaker incubator for bacterial culture.

-

Centrifuge for harvesting culture supernatant.

-

Chromatography system (e.g., FPLC or a similar system with a pump, detector, and fraction collector).

-

Spectrophotometer for monitoring protein and nucleic acid contamination.

-

HPLC system for purity analysis.

Experimental Protocols

The following protocols are generalized procedures based on established methods for purifying nucleotide antibiotics.[1] Note: Specific parameters such as buffer composition, pH, flow rates, and elution profiles should be optimized for the specific application.

Step 1: Preparation of Crude Extract

-

Fermentation: Culture the this compound-producing Pseudomonas strain in a suitable fermentation medium to maximize antibiotic production.

-

Cell Removal: After fermentation, centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

Step 2: Adsorption Chromatography (Capture Step)

This step aims to capture this compound from the dilute culture supernatant and concentrate it.

-

Column Preparation: Pack a chromatography column with a suitable hydrophobic adsorbent resin (e.g., AmberLite™ XAD1600N) and equilibrate it with a low-ionic-strength buffer.

-

Sample Loading: Load the filtered supernatant onto the column at a controlled flow rate.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a suitable organic solvent or a buffer with high ionic strength. Collect fractions and monitor for the presence of this compound.

Step 3: Gel Filtration Chromatography (Desalting and Size-Based Separation)

This step separates molecules based on their size and is also effective for buffer exchange.

-

Column Preparation: Pack a column with a gel filtration resin (e.g., Sephadex G-25) and equilibrate it with the buffer to be used in the next step.

-

Sample Loading: Concentrate the this compound-containing fractions from the adsorption step and load the sample onto the gel filtration column.

-

Elution: Elute the sample with the equilibration buffer. Larger molecules will elute first. Collect fractions and identify those containing this compound.

Step 4: Ion-Exchange Chromatography (Polishing Step)

This final step separates molecules based on their net charge, providing high-resolution purification.

-

Column Preparation: Pack a column with an anion-exchange resin and equilibrate it with a low-ionic-strength buffer at a pH where this compound is negatively charged.

-

Sample Loading: Load the this compound-containing fractions from the gel filtration step onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any unbound contaminants.

-

Elution: Elute the bound this compound using a linear or step gradient of increasing ionic strength (e.g., by increasing the NaCl concentration in the buffer). Collect fractions.

-

Analysis: Analyze the collected fractions for this compound purity and concentration. Pool the purest fractions.

Data Presentation

The following tables provide a template for presenting the quantitative data from a typical this compound purification process. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Summary of a Representative this compound Purification

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 5000 | 10000 | 2 | 100 | 1 |

| Adsorption Chromatography | 500 | 8000 | 16 | 80 | 8 |

| Gel Filtration Chromatography | 100 | 7000 | 70 | 70 | 35 |

| Ion-Exchange Chromatography | 10 | 6000 | 600 | 60 | 300 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from bacterial cultures.

Fosfomycin Mechanism of Action (Related Compound)

This compound is a nucleotide derivative of fosfomycin. The mechanism of action of fosfomycin involves the inhibition of a key enzyme in bacterial cell wall synthesis. The following diagram illustrates this pathway.

Conclusion

The purification of this compound from bacterial cultures is a multi-step process that can be effectively achieved using a combination of adsorption, gel filtration, and ion-exchange chromatography. This application note provides a framework for developing a robust purification protocol. Researchers should note that the optimization of each step is crucial for achieving high purity and yield of the final product. The provided workflow and data table templates can serve as a guide for documenting and presenting the results of such purification studies. Further research to elucidate the specific signaling pathways of this compound will be valuable for understanding its biological activity and potential therapeutic applications.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Fosfadecin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antibacterial activity of Fosfadecin, a nucleotide antibiotic that is a prodrug of Fosfomycin. The methodologies outlined are based on established and widely accepted assays for determining the efficacy of antibiotics, particularly those in the phosphonic acid class. Given that this compound exerts its antibacterial effect through its conversion to Fosfomycin, the protocols and expected outcomes are analogous to those for Fosfomycin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, upon entering the bacterial cell, is hydrolyzed to release Fosfomycin. Fosfomycin is a bactericidal agent that irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2][3] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1][4][5] By blocking MurA, Fosfomycin prevents the formation of N-acetylmuramic acid, a key precursor for peptidoglycan synthesis, ultimately leading to cell lysis and death.[3][5][6] This unique mechanism of action means there is no cross-resistance with other antibiotic classes.[4]

The antibacterial activity of these nucleotide antibiotics has been shown to be weaker than that of fosfomycin and fosfoxacin.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of an antibiotic's potency.

This is a standard method for determining MIC values in a liquid medium.

Materials:

-

This compound (or Fosfomycin as a reference compound)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Glucose-6-phosphate (G6P) solution

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

Protocol:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.

-

Prepare G6P-supplemented Medium: Supplement the CAMHB with G6P to a final concentration of 25 µg/mL. The addition of G6P is crucial as it induces the expression of the GlpT and UhpT transporters, which are responsible for Fosfomycin uptake into the bacterial cell.[7]

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the G6P-supplemented CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

This method is considered a reference method for Fosfomycin susceptibility testing.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Glucose-6-phosphate (G6P)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Petri dishes

-

Inoculator (e.g., multipoint replicator)

Protocol:

-

Prepare Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. Supplement the molten MHA with G6P to a final concentration of 25 µg/mL before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 1 x 10^4 CFU per spot.

-

Inoculation: Spot the prepared bacterial inoculum onto the surface of each agar plate using a multipoint replicator.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

-

This compound

-

G6P-supplemented CAMHB

-

Bacterial inoculum

-

Sterile culture tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Spectrophotometer (optional, for monitoring growth)

-

Materials for serial dilution and plating (e.g., sterile saline, agar plates)

Protocol:

-

Prepare Cultures: In flasks containing G6P-supplemented CAMHB, add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

-

Inoculation: Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Quantify Viable Bacteria: Perform serial dilutions of each aliquot and plate them onto non-selective agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Data Presentation: Expected Antibacterial Activity

The following tables summarize typical MIC values for Fosfomycin against a range of Gram-positive and Gram-negative bacteria. Given that this compound's activity is mediated by Fosfomycin, similar activity profiles are expected, although the absolute MIC values for this compound may be higher, reflecting its nature as a prodrug.

Table 1: In Vitro Activity of Fosfomycin against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

| Escherichia coli | 0.5 - 4 | 1 - 32 | 99 | [8][9][10] |

| Klebsiella pneumoniae | 4 - 16 | 16 - 32 | 97 | [7][10] |

| Proteus mirabilis | 1 | 8 | 87.5 | [10][11] |

| Enterobacter cloacae | 8 | 64 | - | [10] |

| Serratia marcescens | 8 | 16 | - | [10] |

| Pseudomonas aeruginosa | 32 - 64 | 128 | Variable | [7][10][12] |

| Acinetobacter baumannii | 128 - 256 | >512 | Low | [7][10] |

Susceptibility percentages are based on CLSI breakpoints for E. coli (≤64 µg/mL).

Table 2: In Vitro Activity of Fosfomycin against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

| Staphylococcus aureus | 4 | 8 | 99.3 | [8][10][13] |

| MRSA | 4 | 8 | ~99 | [13] |

| Enterococcus faecalis | - | - | 99 | [10] |

| Streptococcus pyogenes | 32 | 64 | 40.6 | [10][13] |

| Streptococcus agalactiae | 8 | 64 | - | [10] |

| Streptococcus pneumoniae | - | - | 61.9 | [13] |

Susceptibility percentages are based on CLSI breakpoints for E. faecalis (≤64 µg/mL) or EUCAST breakpoints for Staphylococcus spp. (≤32 µg/mL).

Conclusion

The assays described provide a robust framework for characterizing the antibacterial activity of this compound. The broth and agar dilution methods are essential for determining the MIC, providing a quantitative measure of potency against a wide range of clinically relevant pathogens. The time-kill assay offers deeper insight into the pharmacodynamics, confirming the bactericidal nature of the compound. Due to the conversion of this compound to Fosfomycin, it is critical to perform these assays in media supplemented with glucose-6-phosphate to ensure accurate assessment of its in vitro activity. The provided data for Fosfomycin serves as a strong benchmark for the expected performance of this compound.

References

- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound AND FOSFOCYTOCIN, NEW NUCLEOTIDE ANTIBIOTICS PRODUCED BY BACTERIA [jstage.jst.go.jp]

- 5. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility of multidrug-resistant Gram negative bacteria to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zavante.com [zavante.com]

- 11. In vitro activity of fosfomycin against gram-negative urinary pathogens and the biological cost of fosfomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of fosfomycin against mucoid and non-mucoid Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility of Gram-positive non-urinary isolates to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fosfomycin in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of fosfomycin in combination with other antibiotics. The included protocols are intended to serve as a guide for researchers in microbiology and drug development.

Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, utilizing the synergistic effects of two or more antibiotics, is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity. Fosfomycin, a bactericidal antibiotic that inhibits the initial step of peptidoglycan synthesis, has demonstrated significant synergistic potential with various antibiotic classes against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This document outlines key experimental protocols to assess this synergy and presents quantitative data from relevant studies.

Mechanism of Action and Synergy

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA, which catalyzes the first committed step in bacterial cell wall biosynthesis.[3] This unique mechanism of action, distinct from many other antibiotic classes, provides a strong basis for synergistic interactions.

The proposed mechanisms for synergy often involve a multi-target approach. For instance:

-

With Beta-Lactams: Fosfomycin's inhibition of early-stage cell wall synthesis can increase the permeability of the bacterial cell wall, facilitating the entry of beta-lactam antibiotics which target the later stages of peptidoglycan synthesis (transpeptidases or penicillin-binding proteins). This sequential inhibition of the same pathway at different points leads to a potentiation of their individual effects.

-

With Aminoglycosides: While the exact mechanism is not fully elucidated, it is hypothesized that fosfomycin-induced cell wall stress may enhance the uptake of aminoglycosides, which inhibit protein synthesis by binding to the 30S ribosomal subunit.[4][5]

Data Presentation: In Vitro Synergy of Fosfomycin Combinations

The following tables summarize quantitative data from in vitro synergy studies, primarily using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) Index. An FIC index of ≤0.5 is indicative of synergy.

Table 1: Synergistic Activity of Fosfomycin with Beta-Lactams against Gram-Negative Bacteria

| Organism | Combination Agent | Number of Isolates Tested | Percentage of Synergy (FIC ≤0.5) | Reference |

| Pseudomonas aeruginosa | Piperacillin/tazobactam | 5 | 60% | [6] |

| Pseudomonas aeruginosa | Ceftazidime | 5 | 40% | [6] |

| Acinetobacter baumannii | Piperacillin/tazobactam | 5 | 60% | [7] |

| Klebsiella pneumoniae (KPC-producing) | Meropenem | 30 | 13.3% | [8] |

| Escherichia coli (ESBL-producing) | Piperacillin/tazobactam | 30 | 33% | [9] |

Table 2: Synergistic Activity of Fosfomycin with Aminoglycosides against Gram-Negative Bacteria

| Organism | Combination Agent | Number of Isolates Tested | Percentage of Synergy (FIC ≤0.5) | Reference |

| Acinetobacter baumannii | Amikacin | - | Synergistic effects observed | [1] |

| Acinetobacter baumannii | Gentamicin | - | Synergistic effects observed | [1] |

| Pseudomonas aeruginosa | Amikacin | 20 | ~80% | [4] |

| Pseudomonas aeruginosa | Isepamicin | 20 | ~75% | [4] |

| Klebsiella pneumoniae (Carbapenemase-producing) | Amikacin | 4 | Synergistic and bactericidal effect | [10] |

Table 3: Synergistic Activity of Fosfomycin with Other Antibiotics

| Organism | Combination Agent | Number of Isolates Tested | Percentage of Synergy (FIC ≤0.5) | Reference |

| Staphylococcus aureus (MRSA) | Nafcillin | - | 90% (Synergy or Partial Synergy) | [3] |

| Staphylococcus aureus (MRSA) | Cefotaxime | - | Synergy observed for most isolates | [3] |

| Enterococcus faecium (VRE) | Oritavancin | 10 | 80% | [11] |

| Klebsiella pneumoniae (KPC-producing) | Tigecycline | 30 | 16.7% | [8] |

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Principle: This method involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, against a standardized bacterial inoculum in a microtiter plate format. The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated.

Protocol:

-

Bacterial Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh overnight culture equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

-

Antibiotic Stock Solutions and Dilutions:

-

Prepare stock solutions of fosfomycin and the second antibiotic in an appropriate solvent. For fosfomycin, supplement the CAMHB with 25 µg/mL of glucose-6-phosphate.[7]

-

In a 96-well microtiter plate, create serial twofold dilutions of fosfomycin along the rows and the second antibiotic along the columns.[12]

-

-

Plate Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (bacteria without antibiotics) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.[13]

-

-

Data Analysis and FIC Index Calculation:

-

Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[9]

-

Interpret the results as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4[12]

-

-

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.

Principle: This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics (alone and in combination) and measuring the number of viable bacteria at different time points. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Protocol:

-

Bacterial Inoculum Preparation:

-

Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Antibiotic Concentrations:

-